Cas no 1451392-87-2 (6-Bromo-3-chloro-2-fluorophenylboronic acid)
6-Bromo-3-chloro-2-fluorophenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-3-chloro-2-fluorophenylboronic acid
- (6-Bromo-3-chloro-2-fluoro-phenyl)boronic acid
- PS-9661
- 2-Fluoro-3-chloro-6-bromophenylboronic acid
- CS-0100625
- MFCD11111906
- (6-bromo-3-chloro-2-fluorophenyl)boronic acid
- 1451392-87-2
- 6-Bromo-3-chloro-2-fluorobenzeneboronic acid
- 6-Bromo-3-chloro-2-fluorophenylboronicacid
- Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)-
- BIC39287
- AKOS015853345
- DTXSID401228065
-
- MDL: MFCD11111906
- Inchi: 1S/C6H4BBrClFO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
- InChI Key: RQWDCSBDDYTXMA-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1B(O)O)F)Cl
Computed Properties
- Exact Mass: 251.91603g/mol
- Monoisotopic Mass: 251.91603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
6-Bromo-3-chloro-2-fluorophenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064021-10g |
6-Bromo-3-chloro-2-fluorophenylboronic acid |
1451392-87-2 | 95% | 10g |
624.00 USD | 2021-06-17 | |
| Chemenu | CM209979-1g |
6-Bromo-3-chloro-2-fluorophenylboronic acid |
1451392-87-2 | 95+% | 1g |
$72 | 2021-06-16 | |
| TRC | B683023-25mg |
6-Bromo-3-chloro-2-fluorophenylboronic acid |
1451392-87-2 | 25mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B683023-50mg |
6-Bromo-3-chloro-2-fluorophenylboronic acid |
1451392-87-2 | 50mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B683023-100mg |
6-Bromo-3-chloro-2-fluorophenylboronic acid |
1451392-87-2 | 100mg |
$ 322.00 | 2023-04-18 | ||
| TRC | B683023-250mg |
6-Bromo-3-chloro-2-fluorophenylboronic acid |
1451392-87-2 | 250mg |
$ 563.00 | 2023-04-18 | ||
| Apollo Scientific | PC48528-250mg |
6-Bromo-3-chloro-2-fluorobenzeneboronic acid |
1451392-87-2 | tech | 250mg |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC48528-1g |
6-Bromo-3-chloro-2-fluorobenzeneboronic acid |
1451392-87-2 | tech | 1g |
£20.00 | 2025-02-21 | |
| Chemenu | CM209979-1g |
6-Bromo-3-chloro-2-fluorophenylboronic acid |
1451392-87-2 | 95+% | 1g |
$72 | 2022-09-02 | |
| abcr | AB515487-1 g |
6-Bromo-3-chloro-2-fluorophenylboronic acid |
1451392-87-2 | 1g |
€183.60 | 2023-04-18 |
6-Bromo-3-chloro-2-fluorophenylboronic acid Suppliers
6-Bromo-3-chloro-2-fluorophenylboronic acid Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 6-Bromo-3-chloro-2-fluorophenylboronic acid
Comprehensive Guide to 6-Bromo-3-chloro-2-fluorophenylboronic acid (CAS No. 1451392-87-2): Properties, Applications, and Industry Insights
6-Bromo-3-chloro-2-fluorophenylboronic acid (CAS No. 1451392-87-2) is a specialized boronic acid derivative widely recognized for its pivotal role in Suzuki-Miyaura cross-coupling reactions. This compound, featuring a halogen-substituted phenyl ring, is a cornerstone in pharmaceutical and agrochemical research due to its ability to facilitate carbon-carbon bond formation. Its unique molecular structure, combining bromo, chloro, and fluoro substituents, offers exceptional reactivity and selectivity, making it a sought-after reagent in modern synthetic chemistry.
The growing demand for 6-Bromo-3-chloro-2-fluorophenylboronic acid aligns with trends in drug discovery and material science. Researchers frequently search for "boronic acid applications in medicinal chemistry" or "halogenated phenylboronic acid synthesis," reflecting its relevance in developing targeted therapies and advanced polymers. Its CAS No. 1451392-87-2 is often queried in databases like SciFinder and Reaxys, underscoring its importance in high-impact research.
From a technical perspective, 6-Bromo-3-chloro-2-fluorophenylboronic acid exhibits remarkable stability under controlled conditions, with a melting point typically ranging between 180–190°C. Its solubility profile—moderate in polar aprotic solvents like DMSO but limited in water—makes it ideal for Pd-catalyzed reactions. Recent publications highlight its utility in constructing biaryl scaffolds, a key motif in kinase inhibitors and OLED materials.
Industry professionals often inquire about "scalable synthesis of 6-Bromo-3-chloro-2-fluorophenylboronic acid" or "handling precautions for halogenated boronic acids." While the compound is not classified as hazardous under standard protocols, proper storage in anhydrous environments at 2–8°C is recommended to preserve its reactivity. Analytical methods such as HPLC and NMR are routinely employed to verify its purity (>97%), a critical parameter for high-yield coupling reactions.
Emerging applications of CAS No. 1451392-87-2 include its use in proteolysis-targeting chimeras (PROTACs), a breakthrough in degradation therapeutics. This aligns with the surge in searches for "boronic acids in protein degradation" and "fluorinated building blocks for PROTACs." The compound’s ortho-fluoro substitution pattern is particularly valuable for modulating binding affinity in biological systems.
In conclusion, 6-Bromo-3-chloro-2-fluorophenylboronic acid (CAS No. 1451392-87-2) exemplifies the synergy between structural complexity and functional versatility in organic synthesis. As research trends shift toward precision medicine and sustainable catalysis, this compound continues to inspire innovations across interdisciplinary fields.
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